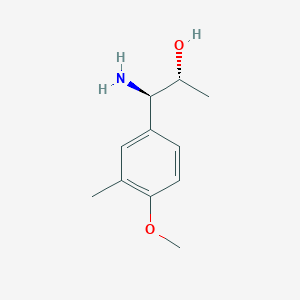
(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of enzymatic resolution to separate the enantiomers from a racemic mixture .
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral resolution techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases or crystallization methods using chiral auxiliaries . These methods ensure high purity and yield of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as converting ketones to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .
Aplicaciones Científicas De Investigación
(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1R,2R)-1-Amino-1-(4-hydroxy-3-methylphenyl)propan-2-OL: A similar compound with a hydroxyl group instead of a methoxy group.
(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: A compound with a similar structure but lacking the methyl group on the phenyl ring.
Uniqueness
The uniqueness of (1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m1/s1 |
Clave InChI |
YJLGGNXKKIPDFU-KCJUWKMLSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[C@H]([C@@H](C)O)N)OC |
SMILES canónico |
CC1=C(C=CC(=C1)C(C(C)O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


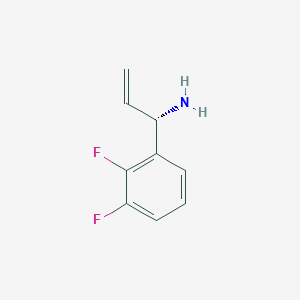
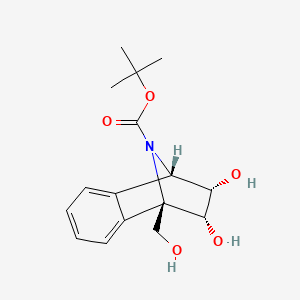
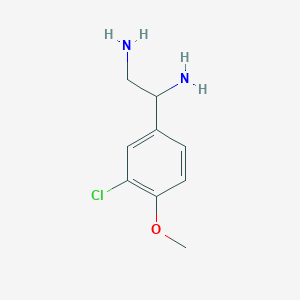
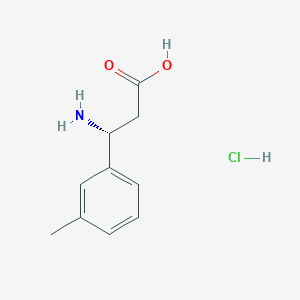
![(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13046368.png)
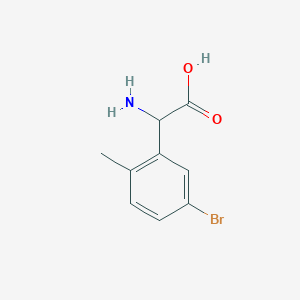
![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)
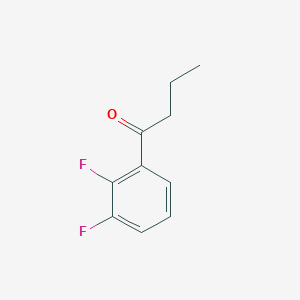

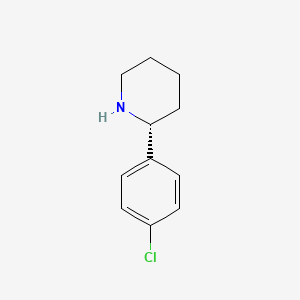
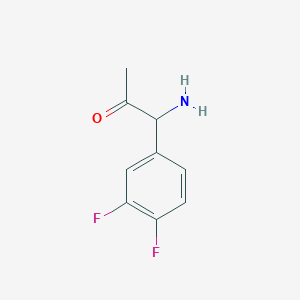
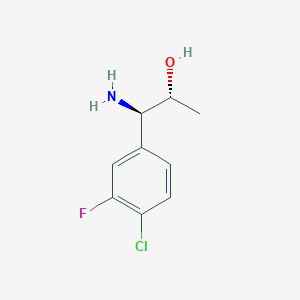

![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)
